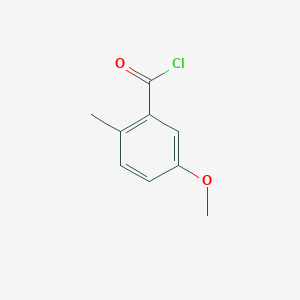
5-Methoxy-2-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-methylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 5-position and a methyl group at the 2-position. This compound is a colorless to pale yellow liquid with a pungent odor and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methoxy-2-methylbenzoyl chloride can be synthesized through the reaction of 5-methoxy-2-methylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
5-Methoxy-2-methylbenzoic acid+SOCl2→5-Methoxy-2-methylbenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 5-methoxy-2-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and phenols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is usually performed under anhydrous conditions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Ketones: Formed in Friedel-Crafts acylation reactions.
Applications De Recherche Scientifique
5-Methoxy-2-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those containing benzoyl moieties.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: It is used in the synthesis of compounds for biological assays and studies.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzoyl chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methylbenzoyl chloride: Similar structure but lacks the methoxy group at the 5-position.
3-Methoxy-2-methylbenzoyl chloride: Similar structure but with different substitution pattern.
Uniqueness
5-Methoxy-2-methylbenzoyl chloride is unique due to the presence of both the methoxy and methyl groups on the benzene ring. This specific substitution pattern can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
56724-08-4 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
5-methoxy-2-methylbenzoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 |
Clé InChI |
YHCFNKMFWQPWJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


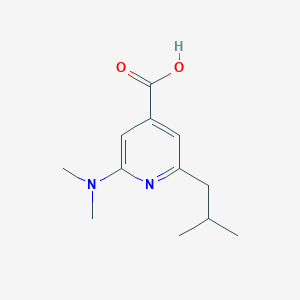
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![3-Bromo-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B13928071.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)


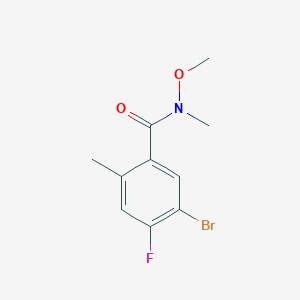
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
![2-[1,1'-Biphenyl]-4-yl-4-chloroquinazoline](/img/structure/B13928114.png)
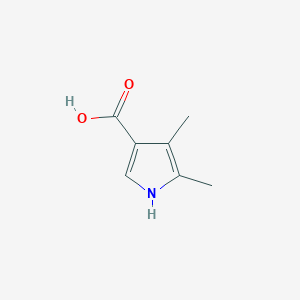

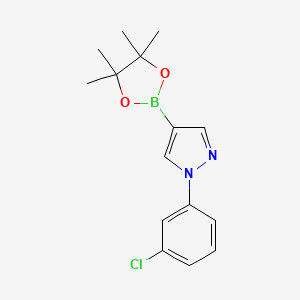
![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)

